REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][NH:11][CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN([CH2:18][CH3:19])CC.F[C:21]([C:24](Br)([C:31]([F:34])([F:33])[F:32])[C:25]1[CH:30]=[CH:29]C=CC=1)(F)F>C(Cl)Cl>[F:32][C:31]([F:34])([F:33])[C:30]1[CH:29]=[C:18]([CH2:19][N:11]2[CH2:10][CH2:9][NH:8][CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH2:12]2)[CH:21]=[C:24]([C:31]([F:32])([F:33])[F:34])[CH:25]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1NCCNC1
|
Name
|
|
Quantity
|
5.15 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
bis(trifluoromethyl)benzyl bromide
|
Quantity
|
4.66 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C(C1=CC=CC=C1)(C(F)(F)F)Br
|
Name
|
|
Quantity
|
46.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was kept at -78° C.
|
Type
|
WASH
|
Details
|
the material was washed with brine (150 mL, 2×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica
|
Type
|
CUSTOM
|
Details
|
get chromatography (150 g)
|
Type
|
WASH
|
Details
|
eluting with 2.5% MeOH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)CN1CC(NCC1)C1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.92 mmol | |
AMOUNT: MASS | 6.96 g | |
YIELD: PERCENTYIELD | 72.7% | |
YIELD: CALCULATEDPERCENTYIELD | 145.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |